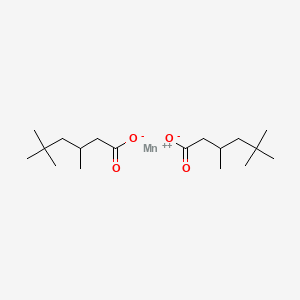![molecular formula C48H33Al2N9O21S6 B13786887 Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di- CAS No. 68475-50-3](/img/structure/B13786887.png)
Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di- involves several steps:
Reaction of Aniline with 2-Naphthalenesulfonic Acid: Aniline reacts with 2-naphthalenesulfonic acid to form an intermediate compound.
Oxidation: The intermediate compound undergoes oxidation to form a more reactive species.
Coupling Reaction: The oxidized intermediate is then coupled with another molecule of aniline to form the azo compound.
Sulfonation: The final step involves sulfonation to introduce sulfonic acid groups, resulting in the formation of the desired compound.
Analyse Des Réactions Chimiques
Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di- undergoes various chemical reactions:
Oxidation: This compound can be oxidized under acidic conditions, leading to the formation of different oxidation products.
Reduction: Under reducing conditions, the azo groups can be reduced to amines.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as an indicator in titrations due to its color-changing properties.
Biology: In biological research, it is used to stain cells and tissues, allowing for better visualization under a microscope.
Medicine: The compound is used in diagnostic assays and as a marker in various medical tests.
Mécanisme D'action
The mechanism of action of aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di- involves its interaction with various molecular targets:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: It can intercalate into DNA, affecting gene expression and cellular processes.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di- is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-: This compound has similar properties but differs in its specific functional groups.
Other Azo Dyes: Compounds like methyl orange and Congo red share some similarities but differ in their specific applications and chemical properties.
Propriétés
Numéro CAS |
68475-50-3 |
|---|---|
Formule moléculaire |
C48H33Al2N9O21S6 |
Poids moléculaire |
1318.2 g/mol |
Nom IUPAC |
dialuminum;5-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/3C16H13N3O7S2.2Al/c3*17-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)19-18-10-4-2-1-3-5-10;;/h3*1-8,20H,17H2,(H,21,22,23)(H,24,25,26);;/q;;;2*+3/p-6 |
Clé InChI |
OVZVIWRHCWZKOH-UHFFFAOYSA-H |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


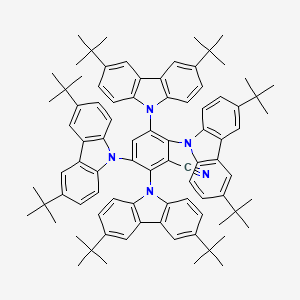
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
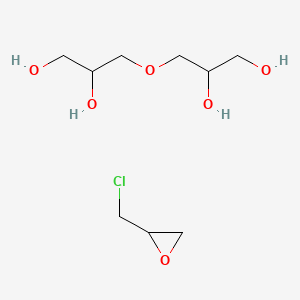
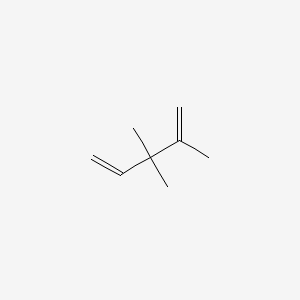
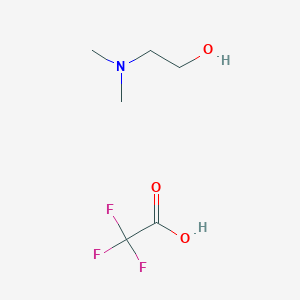
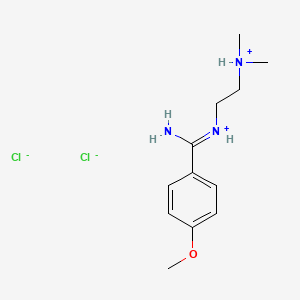
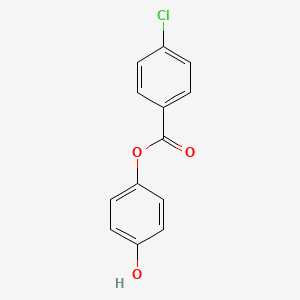
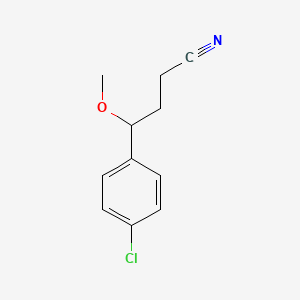
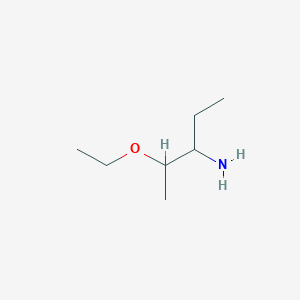
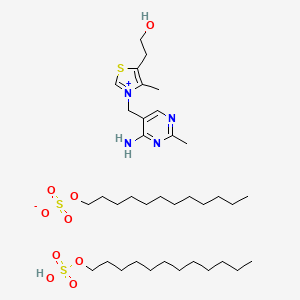
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
